molecular formula C12H14O3 B14366414 2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol CAS No. 90332-02-8

2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol

Cat. No.: B14366414
CAS No.: 90332-02-8
M. Wt: 206.24 g/mol
InChI Key: GDCTUMRQNYAONC-UHFFFAOYSA-N
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Description

2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol is an organic compound with a complex structure that includes a phenyl group, a propynyl group, and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol typically involves the reaction of 3-phenylprop-2-yn-1-ol with appropriate reagents to introduce the methoxy and ethan-1-ol groups. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of a suitable electrophile like methoxymethyl chloride (MOMCl) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form corresponding alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, ether as solvent, low temperature.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent, elevated temperature.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alkanes.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl and propynyl groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The methoxy and ethan-1-ol groups can participate in hydrogen bonding and other polar interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylprop-2-yn-1-ol: Shares the propynyl and phenyl groups but lacks the methoxy and ethan-1-ol moieties.

    2-Phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine: Contains similar propynyl groups but has a different core structure.

    4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol: Similar in having a methoxy group and a phenyl ring but differs in the rest of the structure.

Uniqueness

2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the methoxy and ethan-1-ol groups allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.

Properties

CAS No.

90332-02-8

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(3-phenylprop-2-ynoxymethoxy)ethanol

InChI

InChI=1S/C12H14O3/c13-8-10-15-11-14-9-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,8-11H2

InChI Key

GDCTUMRQNYAONC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCOCOCCO

Origin of Product

United States

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